2-Cyclohexyl-2-methyl-2,3-dihydro-1-benzofuran
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Overview
Description
2-Cyclohexyl-2-methyl-2,3-dihydro-1-benzofuran is a chemical compound belonging to the benzofuran family Benzofurans are a class of organic compounds characterized by a fused benzene and furan ring structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Cyclohexyl-2-methyl-2,3-dihydro-1-benzofuran typically involves the cyclization of appropriate precursors under specific conditions. One common method includes the enantioselective reduction of homobenzylic ketones using chiral spiroborate ester catalysts . This method is advantageous due to its high yield and selectivity.
Industrial Production Methods
Industrial production of this compound may involve large-scale catalytic processes, often utilizing microwave-assisted synthesis (MWI) for efficiency . The use of advanced catalysts and optimized reaction conditions ensures high purity and yield, making the process economically viable.
Chemical Reactions Analysis
Types of Reactions
2-Cyclohexyl-2-methyl-2,3-dihydro-1-benzofuran can undergo various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups.
Reduction: Commonly involves the use of reducing agents like boron hydrides.
Substitution: Both electrophilic and nucleophilic substitution reactions are possible.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide.
Reduction: Boron hydrides, such as sodium borohydride or lithium aluminum hydride.
Substitution: Halogens, acids, or bases depending on the desired substitution.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce fully saturated compounds.
Scientific Research Applications
2-Cyclohexyl-2-methyl-2,3-dihydro-1-benzofuran has several applications in scientific research:
Mechanism of Action
The mechanism by which 2-Cyclohexyl-2-methyl-2,3-dihydro-1-benzofuran exerts its effects involves interactions with specific molecular targets. These targets may include enzymes, receptors, or other proteins involved in biological pathways. The exact mechanism can vary depending on the specific application and context of use .
Comparison with Similar Compounds
Properties
CAS No. |
646516-90-7 |
---|---|
Molecular Formula |
C15H20O |
Molecular Weight |
216.32 g/mol |
IUPAC Name |
2-cyclohexyl-2-methyl-3H-1-benzofuran |
InChI |
InChI=1S/C15H20O/c1-15(13-8-3-2-4-9-13)11-12-7-5-6-10-14(12)16-15/h5-7,10,13H,2-4,8-9,11H2,1H3 |
InChI Key |
KYYFAHFYJVNMFY-UHFFFAOYSA-N |
Canonical SMILES |
CC1(CC2=CC=CC=C2O1)C3CCCCC3 |
Origin of Product |
United States |
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